Bis-(4-methylstyryl) ketone

Overview

Description

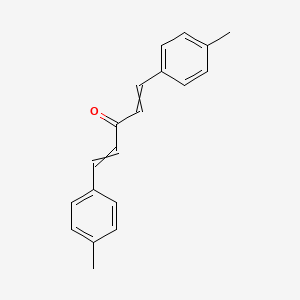

Bis-(4-methylstyryl) ketone (CAS: 621-98-7) is an organic compound with the molecular formula C₁₉H₁₈O and a molecular weight of 262.35 g/mol . Structurally, it features two 4-methylstyryl groups conjugated to a central ketone moiety, forming a planar, π-conjugated system. This compound is primarily utilized in research and development, particularly in studies involving photochemical applications due to its extended conjugation .

Chemical Reactions Analysis

Reactivity in Condensation Reactions

The electron-deficient β-carbon of the α,β-unsaturated ketone participates in Michael additions and aldol condensations :

-

Nucleophilic Attack : Reacts with amines or enolates at the β-position .

-

Bis-Adduct Formation : Further condensation with aldehydes yields tetra-arylidenes under prolonged reflux (30–40 hrs) .

Example Reaction Pathway

text4-Methylstyryl aldehyde + Acetone → Bis-(4-methylstyryl) ketone → (with excess aldehyde) → Tetra-arylidene derivative

Conditions: Chloroform, piperidine (0.5 mol%), reflux .

Electrochemical and Redox Behavior

Density functional theory (DFT) studies reveal:

-

High Thermodynamic Stability : Global reactivity parameters (GRP) indicate low electrophilicity (ω = 1.2 eV) .

-

Redox Inertness : HOMO-LUMO gap (3.36 eV) suggests resistance to single-electron transfer processes .

Comparative Reactivity of Analogous Compounds

| Compound | HOMO (eV) | LUMO (eV) | Reactivity Trend |

|---|---|---|---|

| BCC | -6.21 | -2.84 | Moderate electrophile |

| DBC | -6.30 | -2.88 | Low reactivity |

| PBMP | -5.94 | -2.58 | Highest polarizability |

| Data sourced from B3LYP/6-311++G(d,p) calculations . |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of similar α,β-unsaturated ketones shows:

Limitations and Unexplored Reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis-(4-methylstyryl) ketone, and what reaction conditions optimize yield?

- This compound can be synthesized via aldol condensation between 4-methylstyryl aldehydes and ketones under basic or acidic catalysis. Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the trans,trans isomer, as confirmed by NMR and X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- 1H NMR : Expect vinyl proton doublets at δ 6.5–7.2 ppm (J = 16 Hz for trans coupling) and aromatic protons at δ 7.2–7.6 ppm. 13C NMR shows carbonyl resonance at ~190 ppm. IR confirms the ketone (C=O stretch at ~1680 cm⁻¹) and conjugated diene (C=C at ~1600 cm⁻¹). UV-Vis spectra (λmax ~350 nm) indicate strong π→π* transitions, useful for photophysical studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Based on its GHS classification (acute oral toxicity Category 4, aquatic toxicity Categories 3), use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal exposure. Waste disposal must comply with hazardous chemical regulations, particularly for aquatic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR) for this compound derivatives?

- Discrepancies may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts. Employ 2D NMR (COSY, NOESY) to confirm stereochemistry and rule out rotamers. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What experimental design considerations are critical for studying the photophysical properties of this compound in optoelectronic applications?

- Control solvent polarity (e.g., toluene vs. DMF) to evaluate solvatochromism. Use femtosecond transient absorption spectroscopy to measure excited-state lifetimes. Compare quantum yields under inert vs. aerobic conditions to assess oxygen quenching effects. Theoretical calculations (DFT, TD-DFT) can model electronic transitions and validate experimental data .

Q. How can systematic reviews and meta-analyses address inconsistencies in reported reactivity data (e.g., Michael addition vs. Diels-Alder pathways) for this compound?

- Follow PRISMA guidelines to aggregate studies, stratify by reaction conditions (e.g., catalysts, solvents), and perform subgroup analyses. Use funnel plots to detect publication bias. Dose-response meta-analyses may identify thresholds for regioselectivity in nucleophilic attacks .

Q. What strategies ensure reproducibility in kinetic studies of this compound’s reactions under varying pH or temperature?

- Standardize reaction monitoring (e.g., in situ FTIR or HPLC). Use Arrhenius plots to model temperature dependence. Replicate experiments across independent labs with shared protocols. Report confidence intervals for rate constants to quantify uncertainty .

Q. How should ecotoxicological assessments of this compound balance acute vs. chronic aquatic toxicity data?

- Conduct OECD-compliant tests: Acute : 96-hour LC50 with Daphnia magna. Chronic : 21-day reproduction assays. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Compare with structural analogs (e.g., benzophenones) to infer toxicity mechanisms .

Q. Methodological Notes

- Data Validation : Triangulate spectroscopic results with computational models (e.g., Gaussian for NMR chemical shifts) .

- Contradiction Analysis : Apply qualitative frameworks (e.g., Creswell’s iterative coding) to categorize experimental outliers .

- Meta-Analysis Feasibility : Use tools like RevMan to assess heterogeneity (I² statistic) when pooling data from diverse studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of Bis-(4-methylstyryl) ketone, highlighting differences in substituents, molecular properties, and research findings:

Electronic and Steric Modifications

- Electron-Donating vs. Electron-Withdrawing Groups: this compound contains methyl groups (electron-donating), which enhance conjugation and stabilize the excited state . In contrast, Bis(4-fluorophenyl)methanone () features fluorine substituents (electron-withdrawing), increasing electrophilicity and altering reactivity in cross-coupling reactions . The methoxy groups in (4Z,6Z)-4,6-Bis(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxan-5-one () introduce steric bulk and hydrogen-bonding capabilities, affecting solubility and crystallinity .

- Conjugation and Photochemical Behavior: The extended conjugation in this compound enables strong UV-Vis absorption, making it suitable for light-driven applications . Analogs like Bis[4-(4-aminophenylsulfanyl)phenyl] ketone () exhibit red-shifted absorption due to additional electron-rich sulfanyl and amino groups .

Crystallographic and Intermolecular Interactions

- Crystal Packing: this compound’s crystal structure remains unreported in the provided evidence. However, Bis[4-(4-aminophenylsulfanyl)phenyl] ketone () forms N–H···O hydrogen-bonded chains, enhancing thermal stability . The dioxane derivative in adopts pseudo-Cₛ symmetry, with bond distances (C=O: ~1.21 Å) consistent with similar ketones .

Properties

Molecular Formula |

C19H18O |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

1,5-bis(4-methylphenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |

InChI Key |

GPAAWNJDOIZWQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.